N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine
Description
The compound N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine features a glycine backbone substituted with a biphenyl moiety. The biphenyl group contains a trifluoromethyl (-CF₃) group at the 4'-position and a sulfanyl (-S-) linkage connecting the biphenyl-3-ylmethyl group to the para-aminophenyl ring.
Properties
CAS No. |
648438-17-9 |
|---|---|
Molecular Formula |
C22H18F3NO2S |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methylsulfanyl]anilino]acetic acid |
InChI |
InChI=1S/C22H18F3NO2S/c23-22(24,25)18-6-4-16(5-7-18)17-3-1-2-15(12-17)14-29-20-10-8-19(9-11-20)26-13-21(27)28/h1-12,26H,13-14H2,(H,27,28) |
InChI Key |
XANXAEJIQNTZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CSC3=CC=C(C=C3)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine typically involves multiple steps, starting with the preparation of the biphenyl intermediate. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the biphenyl structure or the sulfanyl bridge.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the biphenyl structure .
Scientific Research Applications
Chemistry: In chemistry, N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate.
Industry: In industry, N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties .
Mechanism of Action
The mechanism by which N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the glycine moiety can facilitate specific interactions with biological molecules. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Sulfanyl vs. Sulfonyl : Sulfanyl linkages (as in the main compound) may offer better cell permeability than sulfonyl groups but could be prone to oxidation, reducing in vivo stability .
- Trifluoromethyl Biphenyl : The biphenyl-CF₃ moiety in the main compound likely enhances target affinity due to π-π stacking and hydrophobic interactions, a feature absent in simpler phenyl analogs .
- Halogenation : Chloro substituents (e.g., in ) are linked to improved binding in enzyme pockets via halogen bonds, but may increase toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
